1H-Imidazole-4,5-dicarboxylic acid (CAS: 570-22-9), commonly abbreviated as H3ImDC or H3IDC, is a multidentate N-heterocyclic ligand utilized extensively in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Featuring a rigid imidazole core flanked by two carboxylic acid groups, the molecule provides up to six potential coordination sites (two nitrogen and four oxygen atoms) and undergoes stepwise deprotonation across distinct pH ranges [1]. This structural profile allows it to bridge multiple metal centers simultaneously, forming highly connected 3D architectures. In industrial and advanced laboratory procurement, H3ImDC is prioritized over simpler linkers for its ability to introduce intrinsic proton carriers into framework pores, enabling the development of solid-state electrolytes, luminescent sensors, and water-stable porous materials without the need for complex post-synthetic modifications.
Substituting H3ImDC with conventional MOF linkers like terephthalic acid (H2BDC) or standard zeolitic imidazolate framework (ZIF) precursors like 2-methylimidazole fundamentally limits material processability. Terephthalic acid provides rigid structural support but lacks the N-heterocyclic proton donors necessary to establish the dense, continuous hydrogen-bonding networks required for intrinsic Grotthuss-mechanism proton conduction[1]. Conversely, simple imidazoles like 2-methylimidazole are limited to bidentate N,N'-coordination, which restricts framework topologies and prevents the robust mixed N,O-chelation required to stabilize hard metal ions such as strontium or lanthanides in aqueous environments [2]. Attempting to use these generic substitutes forces researchers into multi-step post-synthetic modifications to artificially introduce proton carriers or stabilize the lattice, increasing procurement and manufacturing overhead while reducing batch-to-batch reproducibility.
H3ImDC and its direct substituted derivatives are specifically selected for proton-conducting MOFs because the inherent imidazole and carboxylic acid groups act as highly efficient proton carriers. In comparative electrochemical impedance studies, frameworks constructed with imidazoledicarboxylate ligands achieve water-assisted proton conductivities ranging from 1.24 × 10^-4 to over 1.0 × 10^-3 S·cm^-1 at 100 °C and 98% relative humidity [1]. In stark contrast, baseline aliphatic or purely aromatic dicarboxylates like terephthalic acid yield non-conductive frameworks (typically < 10^-7 S·cm^-1) unless subjected to complex doping or post-synthetic functionalization. The dense H-bonded networks natively formed by the H3ImDC ligand facilitate rapid proton transfer via the Grotthuss mechanism.
| Evidence Dimension | Proton Conductivity (at 100 °C, 98% RH) |
| Target Compound Data | 10^-4 to 10^-3 S·cm^-1 (Imidazoledicarboxylate-based MOFs) |
| Comparator Or Baseline | < 10^-7 S·cm^-1 (Standard unfunctionalized terephthalate MOFs) |
| Quantified Difference | 3 to 4 orders of magnitude higher intrinsic conductivity |
| Conditions | AC impedance determination under controlled humidity (98% RH) and temperature (100 °C) |
Eliminates the need for secondary proton-carrier doping in the procurement and synthesis of solid-state electrolyte materials.
The procurement value of H3ImDC is heavily tied to its coordination versatility. H3ImDC possesses six potential donor atoms (two imidazole nitrogens and four carboxylate oxygens) and can be deprotonated in up to three stages (forming H2ImDC^-, HImDC^2-, and ImDC^3- species) [1]. This allows the ligand to adopt highly complex bridging modes (e.g., μ3, μ4, and higher) to construct diverse 2D grids and 3D frameworks. By comparison, standard ZIF precursors like 2-methylimidazole are strictly limited to bidentate N,N'-coordination, which restricts the resulting architectures primarily to tetrahedral networks[2]. The ability to precisely tune the coordination mode of H3ImDC via simple pH adjustments during hydrothermal synthesis provides necessary processability for engineering specific pore sizes.
| Evidence Dimension | Available Coordination Sites and Modes |
| Target Compound Data | 6 donor atoms (2 N, 4 O); supports μ2 to μ4+ bridging |
| Comparator Or Baseline | 2 donor atoms (2 N); limited to bidentate bridging (2-methylimidazole) |
| Quantified Difference | 4 additional donor sites enabling mixed N,O-chelation and higher-dimensional topologies |
| Conditions | Hydrothermal/solvothermal MOF synthesis across varying pH levels |
Allows material designers to synthesize a vastly broader array of framework topologies from a single precursor simply by adjusting reaction pH.
Frameworks synthesized for industrial applications must withstand harsh conditions, and H3ImDC provides higher stabilization compared to purely oxygen-donor ligands. The synergistic effect of simultaneous N-heterocyclic and carboxylate oxygen coordination creates exceptionally strong metal-ligand bonds, particularly with transition metals and lanthanides [1]. MOFs constructed with imidazoledicarboxylates routinely maintain their crystalline structural integrity in boiling water and under high-humidity conditions (e.g., 98% RH at elevated temperatures) required for proton conduction testing[2]. In contrast, many standard MOFs based on simple aliphatic dicarboxylates suffer from rapid hydrolysis and phase degradation under identical aqueous stress.
| Evidence Dimension | Aqueous Structural Stability |
| Target Compound Data | 100% phase retention at 100 °C and 98% RH (H3ImDC MOFs) |
| Comparator Or Baseline | Complete structural collapse / amorphization (Standard aliphatic dicarboxylate MOFs) |
| Quantified Difference | Phase retention at 100 °C vs. complete structural collapse in baselines |
| Conditions | Prolonged exposure to boiling water and 98% relative humidity |
Ensures the synthesized porous materials will survive the rigorous aqueous and thermal conditions of industrial gas separation or fuel cell operation.
H3ImDC is the optimal precursor for synthesizing water-stable, highly conductive MOF-based solid electrolytes for fuel cells, directly leveraging its intrinsic proton-donating imidazole and carboxylate groups to form continuous Grotthuss-pathway hydrogen-bonding networks [1].
The mixed N,O-coordination environment provided by H3ImDC is ideal for sensitizing Eu3+ and Tb3+ ions, making it a critical building block for procuring stable, narrow-band luminescent materials used in chemical sensing and optoelectronics[2].
In advanced materials laboratories, H3ImDC is selected for its distinct, multi-stage pKa profile, allowing researchers to predictably tune the dimensionality (1D chains to 3D frameworks) of coordination polymers simply by adjusting the pH of the hydrothermal synthesis bath [2].
The strong metal-ligand bonds formed by the multidentate chelation of H3ImDC yield highly stable porous networks capable of withstanding the thermal and pressure cycling required for industrial gas separation (e.g., CO2 capture) without framework collapse[2].
Irritant